4-(3,5-双(三氟甲基)-1H-吡唑-1-基)苯胺

描述

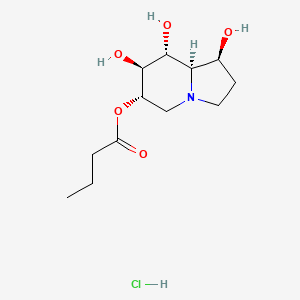

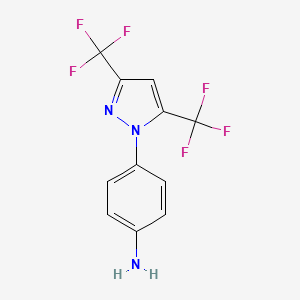

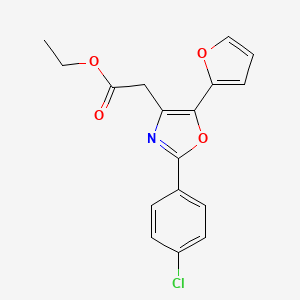

“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” involves complex chemical reactions . The process typically involves the reaction of the pyrazole derivative with other reagents under controlled conditions .Molecular Structure Analysis

The molecular structure of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is characterized by the presence of a pyrazole ring substituted with a phenylamine group and two trifluoromethyl groups . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can participate in various chemical reactions. For instance, it can react with other compounds to form new derivatives with potential applications in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can be determined using various analytical techniques. For instance, its density and refractive index can be measured .科学研究应用

Antimicrobial Agents

CRAC intermediate 2 has demonstrated promising antimicrobial activity. Researchers have synthesized a series of pyrazole derivatives containing this compound, which exhibit potent growth inhibition against drug-resistant bacteria. Notably, some of these derivatives have minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria . These findings suggest its potential as an antibiotic candidate.

Bactericidal Activity Against MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) is a notorious pathogen responsible for nosocomial infections. CRAC intermediate 2 derivatives, such as compounds 11, 28, and 29, have been identified as bactericidal agents against MRSA persisters. These compounds exhibit impressive efficacy, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms . Their ability to combat MRSA highlights their clinical relevance.

Biofilm Eradication

CRAC intermediate 2 derivatives also show promise in eradicating bacterial biofilms. Biofilms contribute to antibiotic resistance and chronic infections. Compounds 11, 28, and 29 effectively target S. aureus biofilms, making them potential candidates for biofilm-specific therapies .

Pharmaceutical Synthesis

The optically active isomer of CRAC intermediate 2, specifically (S)-3,5-bis(trifluoromethyl)phenyl ethanol, plays a crucial role in pharmaceutical synthesis. For instance, it serves as an intermediate in the production of lipid-lowering agents . Its versatile applications underscore its importance in drug development.

NK1 Antagonists

®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE), derived from CRAC intermediate 2, is utilized in compounding NK1 antagonists. These antagonists have therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting .

Chemical Biology and Medicinal Chemistry

Researchers continue to explore CRAC intermediate 2 and its derivatives for their interactions with biological targets. Their unique chemical structure and biological activity make them valuable tools for understanding cellular processes and designing novel therapeutic agents.

安全和危害

未来方向

The future research directions for “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” could involve further exploration of its potential applications in various fields, such as pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

作用机制

Target of Action

The primary target of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, also known as CRAC Intermediate 2, is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a highly Ca2±selective store-operated channel expressed in various tissues, including T cells and mast cells . It plays a crucial role in regulating critical cellular processes such as gene expression, motility, and the secretion of inflammatory mediators .

Mode of Action

It is known that the compound interacts with the crac channels, potentially modulating their activity . This modulation could involve preventing the accumulation of dangerously high levels of calcium caused by a disease insult, while also modulating immune-cell function to counter the inflammatory response associated with the same condition .

Biochemical Pathways

The biochemical pathways affected by CRAC Intermediate 2 are primarily related to calcium signaling. The compound’s interaction with the CRAC channels affects the influx of calcium ions (Ca2+) into the cell . This can influence various downstream effects, including the regulation of gene expression, cell proliferation, secretion of inflammatory mediators, and cell migration .

Result of Action

The result of CRAC Intermediate 2’s action is the modulation of calcium signaling within the cell. By interacting with the CRAC channels, the compound can potentially protect cells from the harmful effects of excessive intracellular calcium levels . This can lead to a reduction in the expression of proinflammatory proteins, such as cytokines by immune cells, which can help to mitigate serious inflammatory disorders .

属性

IUPAC Name |

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXBUERZFCPKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372386 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine | |

CAS RN |

123066-64-8 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)

![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)

![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)

![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)